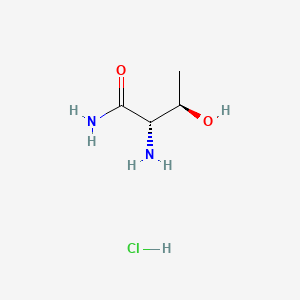

H-Asp(obzl)-obzl hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

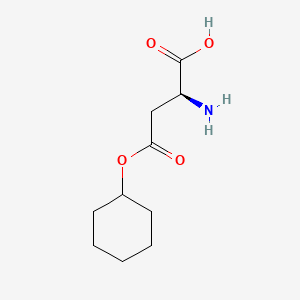

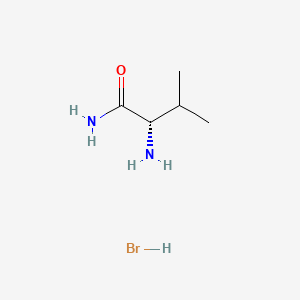

H-Asp(obzl)-obzl hcl, also known as N-acetyl-L-aspartyl-L-phenylalanine methyl ester hydrochloride, is a synthetic dipeptide composed of two amino acids, aspartic acid and phenylalanine, linked by an ester bond. It is a powerful inhibitor of several enzymes, including protein kinases and proteases, and is widely used in biochemical and physiological research. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Solvent Effects on Redox Properties : A study reported the preparation and characterization of novel ferrocenoyl-dipeptides, including a compound related to H-Asp(OBzl)-obzl hcl. It was found that these compounds show reversible one-electron oxidations in solution, and their redox properties are significantly influenced by the nature of the solvent (Baker, Kraatz, & Quail, 2001).

Dipeptide Formation in Synthesis : Research on the benzyloxycarbonylation of H-Asp(OBzl)-OH revealed the formation of Z-Asp(OBzl)-Asp(OBzl)-OH as a side product, indicating the complex chemical behavior of these compounds during synthesis (Iguchi, Kawasaki, & Okada, 2009).

Chiral Recognition in Molecularly Imprinted Materials : Another study utilized molecularly imprinted materials from the tetrapeptide derivative related to this compound to study the effect of the polarity of the environment on chiral recognition ability. The research found that certain solvent compositions significantly influence the chiral recognition capabilities of these materials (Kondo & Yoshikawa, 2001).

Conformational Aspects in Polymer Synthesis : A polypeptide containing ordered sequences of leucyl and β-benzyl-aspartyl residues was synthesized, exploring the conformational behavior of these polymers in solution and in the solid state. This study highlights the importance of H-Asp(OBzl)-related compounds in the field of polymer chemistry (D'Alagni, Bemporad, & Garofolo, 1972).

Oligopeptide Transporter Binding and Uptake : Research on the oligopeptide transporter in Caco-2 monolayers demonstrated that certain dipeptides, including those containing H-Asp(OBzl), have varying affinities for this transporter, affecting their uptake and transport. This study provides valuable insights into the pharmaceutical applications of H-Asp(OBzl)-related compounds (Taub, Moss, Steffansen, & Frokjaer, 1997).

properties

IUPAC Name |

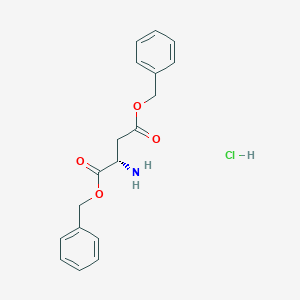

dibenzyl (2S)-2-aminobutanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H/t16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZEWOOBCRRAP-NTISSMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.